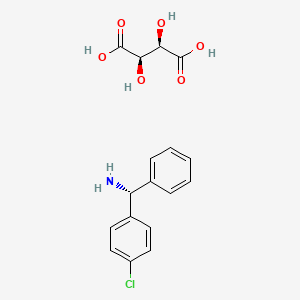
(R)-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ®-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid is a chiral molecule composed of two distinct parts: ®-(4-chlorophenyl)-phenylmethanamine and (2R,3R)-2,3-dihydroxybutanedioic acid The former is an amine derivative, while the latter is a dihydroxy acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-chlorophenyl)-phenylmethanamine typically involves the reaction of 4-chlorobenzyl chloride with phenylmethanamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired amine derivative.
For the preparation of (2R,3R)-2,3-dihydroxybutanedioic acid, a common method involves the oxidation of tartaric acid. This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to ensure the retention of the stereochemistry.
Industrial Production Methods
Industrial production of these compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. For example, the synthesis of ®-(4-chlorophenyl)-phenylmethanamine may be carried out in a continuous flow reactor to ensure efficient mixing and reaction control. Similarly, the production of (2R,3R)-2,3-dihydroxybutanedioic acid may involve the use of biocatalysts to achieve high enantioselectivity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The amine group in ®-(4-chlorophenyl)-phenylmethanamine can undergo oxidation to form the corresponding imine or nitrile.
Reduction: The carbonyl groups in (2R,3R)-2,3-dihydroxybutanedioic acid can be reduced to form the corresponding alcohols.
Substitution: The chlorine atom in ®-(4-chlorophenyl)-phenylmethanamine can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles from ®-(4-chlorophenyl)-phenylmethanamine.
Reduction: Formation of alcohols from (2R,3R)-2,3-dihydroxybutanedioic acid.
Substitution: Formation of substituted derivatives of ®-(4-chlorophenyl)-phenylmethanamine.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-(4-chlorophenyl)-phenylmethanamine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the study of enantioselective reactions and the development of new synthetic methodologies.
Biology
In biological research, (2R,3R)-2,3-dihydroxybutanedioic acid is used as a chiral ligand in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful for studying metalloenzymes and their catalytic activities.
Medicine
In medicine, these compounds have potential applications as pharmaceutical intermediates. For example, ®-(4-chlorophenyl)-phenylmethanamine can be used in the synthesis of chiral drugs, while (2R,3R)-2,3-dihydroxybutanedioic acid can be used in the formulation of drug delivery systems.
Industry
In industrial applications, these compounds are used in the production of chiral catalysts and as additives in the manufacturing of polymers and other materials. Their unique stereochemistry and reactivity make them valuable for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-(4-chlorophenyl)-phenylmethanamine involves its interaction with specific molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes, modulating their activity. Similarly, (2R,3R)-2,3-dihydroxybutanedioic acid can chelate metal ions, affecting the catalytic activity of metalloenzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Phenylmethanamine: Lacks the chlorine substituent, resulting in different reactivity and binding properties.
(S)-(4-chlorophenyl)-phenylmethanamine: The enantiomer of ®-(4-chlorophenyl)-phenylmethanamine, with different stereochemistry and biological activity.
(2S,3S)-2,3-dihydroxybutanedioic acid: The enantiomer of (2R,3R)-2,3-dihydroxybutanedioic acid, with different stereochemistry and reactivity.
Uniqueness
The uniqueness of ®-(4-chlorophenyl)-phenylmethanamine lies in its specific stereochemistry and the presence of the chlorine substituent, which affects its reactivity and binding properties. Similarly, (2R,3R)-2,3-dihydroxybutanedioic acid is unique due to its specific stereochemistry and ability to form stable complexes with metal ions.
Propriétés
Formule moléculaire |
C17H18ClNO6 |
|---|---|
Poids moléculaire |
367.8 g/mol |
Nom IUPAC |
(R)-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H12ClN.C4H6O6/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;5-1(3(7)8)2(6)4(9)10/h1-9,13H,15H2;1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m11/s1 |
Clé InChI |
RLQMUEBVBXLJAW-IMXLTCNTSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


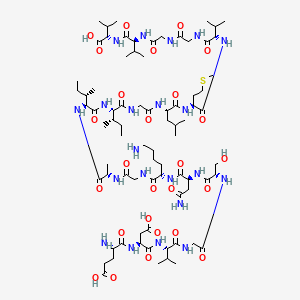
![methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate](/img/structure/B13450048.png)
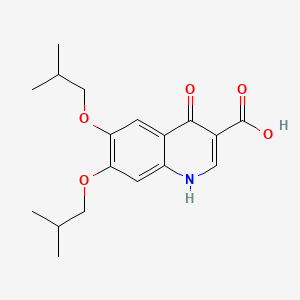

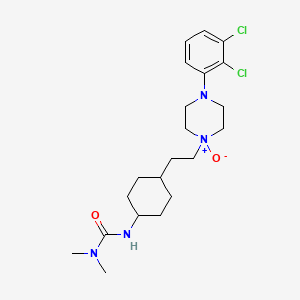

![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid](/img/structure/B13450072.png)
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13450078.png)
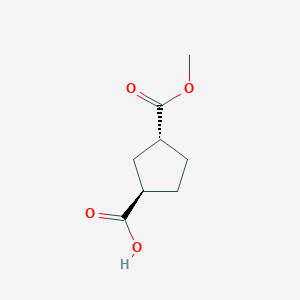
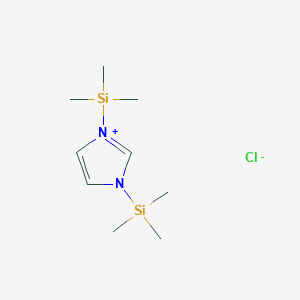
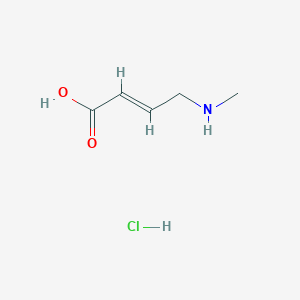

![2-[(Dimethylamino)methyl]cyclohexan-1-amine](/img/structure/B13450101.png)

